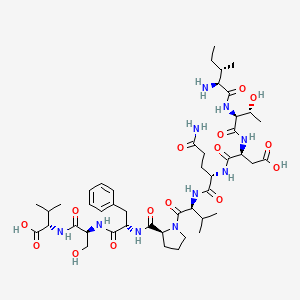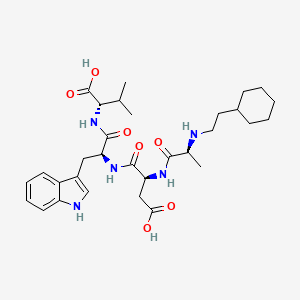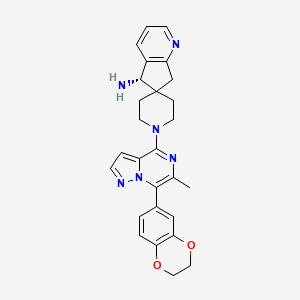
Shp2-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shp2-IN-19 is a potent inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, migration, and survival. It is involved in multiple signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. This compound has shown promise in cancer research due to its ability to inhibit SHP2 activity, making it a potential therapeutic agent for various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Shp2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .
Aplicaciones Científicas De Investigación
Shp2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell growth, differentiation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant SHP2 activity, such as lung adenocarcinoma and breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
Mecanismo De Acción
Shp2-IN-19 exerts its effects by binding to the active site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include receptor tyrosine kinases and other proteins involved in the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking SHP2 activity, this compound can reduce tumor growth and enhance the efficacy of other anticancer therapies .
Comparación Con Compuestos Similares
Shp2-IN-19 is unique among SHP2 inhibitors due to its high potency and selectivity. Similar compounds include:
RMC-4550: Another SHP2 inhibitor that has shown promise in preclinical studies for its antitumor activity.
SHP099: A well-known SHP2 inhibitor used in various research studies to investigate SHP2’s role in cancer and other diseases.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and potential for therapeutic application, making it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C27H28N6O2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |
Clave InChI |
XQGWBLQMOKYLFS-RUZDIDTESA-N |
SMILES isomérico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
SMILES canónico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
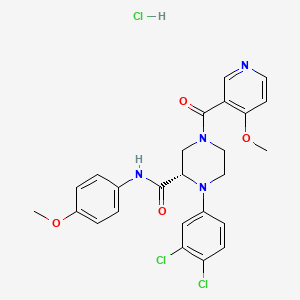


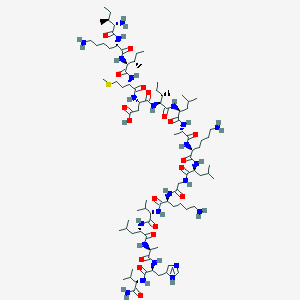
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
